molecular formula C11H12O3 B13454006 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B13454006
M. Wt: 192.21 g/mol
InChI Key: ZZPUHHTYHRVYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as Herniarin or 7-Methoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities. It is a member of the benzopyran family, which is known for its wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The biological effects of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one are primarily mediated through its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7th position and methyl group at the 4th position contribute to its unique pharmacological profile .

Properties

IUPAC Name

7-methoxy-4-methyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUHHTYHRVYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.